N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-6-3-4-13-26(15)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-5-8-18(14-17)30-2/h5,7-12,14-15H,3-4,6,13H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOULGYTRSICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The oxadiazole ring is crucial for its biological activity and is formed through cyclization reactions involving hydrazones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds can induce apoptosis in cancer cells by activating pathways involving caspases and altering the Bax/Bcl-2 ratio .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| SL-01 | 25.72 ± 3.95 | MCF Cells |
| Drug 1 | 45.2 ± 13.0 | U87 Glioblastoma |
The mechanism through which these compounds exert their effects often involves:
- Induction of Apoptosis : The activation of caspases (e.g., caspase-3 and -9) leads to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases.
- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly delay tumor growth in xenograft models without causing substantial weight loss in the subjects .
Study 1: Antitumor Efficacy in Mice
In a study involving nude mice bearing human cancer xenografts, a related compound demonstrated effective tumor growth suppression. The study utilized both histological analysis and molecular assays to evaluate the drug's efficacy .
Study 2: Structure–Activity Relationship (SAR)
Research on the SAR of oxadiazole derivatives has revealed that modifications to the piperidine moiety can enhance biological activity. For example, substituents on the benzamide portion significantly affect binding affinity and cytotoxicity .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, a related compound demonstrated potent activity against multidrug-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. This suggests that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide could be developed as a novel antibacterial agent.
| Compound | Activity | Target |
|---|---|---|
| A14 | Potent | FtsZ |
| Comparison with clinical drugs | Superior to ciprofloxacin and linezolid | - |
Anti-inflammatory Properties
Compounds with similar structures have shown significant anti-inflammatory effects in various models. For example, a study on p38 MAP kinase inhibitors indicated that derivatives of oxadiazoles can effectively reduce inflammation markers in vivo. This positions our compound as a potential candidate for treating inflammatory diseases.
| Study | Findings |
|---|---|
| p38 MAP Kinase Inhibitors | Compounds showed enhanced efficacy in reducing inflammation in rat models |
Anticancer Potential
The anticancer properties of oxadiazole derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. The specific structural features of this compound may enhance its effectiveness against specific cancer types.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis via mitochondrial pathways | |
| Colon Cancer | Inhibition of cell proliferation |
Case Study 1: Antibacterial Efficacy
A study examined the efficacy of various oxadiazole-containing benzamides against MRSA. The results indicated that compounds with specific substitutions exhibited significantly higher antibacterial activity compared to standard treatments. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better performance.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound demonstrated a marked reduction in pro-inflammatory cytokines when tested in vitro and in vivo. These findings suggest its potential application in treating chronic inflammatory conditions.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening and formation of hydrazide derivatives.
| Reaction Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6 hours | Benzamide hydrazide derivative | 72% | |
| 1M NaOH, 80°C, 4 hours | Carboxylic acid intermediate | 68% |
Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbon adjacent to the sulfonamide group .
Reduction Reactions
The oxadiazole ring can be reduced to form diamines or thioamide derivatives, depending on the reducing agent:
Key Insight : Reduction preserves the sulfonamide and methoxyphenyl groups, enabling selective modification of the heterocyclic core.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide linker participates in displacement reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 8 hours | Piperidine-sulfonylbenzamide analog | 85% | |
| Sodium azide | DMSO, 120°C, 6 hours | Azide-functionalized derivative | 63% |
Notable Reaction : The 2-methylpiperidine group can be replaced by bulkier amines under high-temperature conditions, altering pharmacological properties .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes electrophilic substitution, favoring para-directed reactions due to the electron-donating methoxy group:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 hours | 4-Nitro-3-methoxyphenyl derivative | >90% para |
| Br2/FeBr3 | RT, 1 hour | 4-Bromo-3-methoxyphenyl analog | 88% para |
Implication : Functionalization at the para position enhances binding affinity in medicinal chemistry applications .
Oxidation of the Piperidine Moiety
The 2-methylpiperidine group undergoes oxidation to form N-oxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, RT, 4 hours | Piperidine N-oxide | 78% |
| H2O2/AcOH | 60°C, 6 hours | Hydroxylated piperidine derivative | 65% |
Biological Relevance : N-Oxidation modulates metabolic stability and toxicity profiles .
Cross-Coupling Reactions
The oxadiazole ring participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME | Biaryl-oxadiazole hybrid | 92% conversion |
| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-oxadiazole conjugate | 85% yield |
Application : These reactions enable the synthesis of structurally diverse analogs for SAR studies .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition reactions in the presence of electron-deficient alkenes:
| Substrate | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | UV (254 nm), 12 hours | Cyclobutane-fused oxadiazole | 0.45 |
Significance : Photoreactivity expands utility in materials science .
Preparation Methods
Method A: Schotten-Baumann Reaction
Method B: Carbodiimide-Mediated Coupling
- Reagents : EDC (1.5 eq), HOBt (1.2 eq), and DMF as solvent.
- Temperature : 25°C for 12 hours.
- Yield : 85–90% with column chromatography purification (SiO₂, ethyl acetate/hexane 3:7).
Comparative Analysis
| Parameter | Schotten-Baumann | Carbodiimide-Mediated |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 90–92% | 95–98% |
| Scalability | Industrial | Lab-scale |
| Byproducts | Hydrolysis products | Urea derivatives |
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆):
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- MS (ESI+) : m/z 485.2 [M+H]⁺.
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Methoxybenzoic acid | 120 |
| 2-Methylpiperidine | 450 |
| EDC | 980 |
Challenges and Mitigation Strategies
Byproduct Formation
Stability Issues
- Hydrolysis of Sulfonamide : Degrades in acidic conditions (pH <4). Stabilized by lyophilization and storage at -20°C.
Q & A
Basic: What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Reagent Selection : Use cyanogen bromide (for oxadiazole ring formation) and sodium hydride (as a base for coupling reactions) to minimize side products. Ensure stoichiometric ratios are precise to avoid incomplete reactions .
- Solvent Optimization : Employ anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps, as these solvents enhance reactivity while stabilizing intermediates .
- Temperature Control : Maintain reflux conditions (e.g., 90°C for oxadiazole cyclization) to drive reaction completion, as lower temperatures may stall intermediate formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) to isolate pure products. Monitor purity via TLC/HPLC .
Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be applied?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (methanol/chloroform) and analyze diffraction patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric elements of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the 3-methoxyphenyl group (e.g., replace with 4-chlorophenyl or naphthyl) and the 2-methylpiperidine sulfonyl group (e.g., substitute with morpholine) to assess impacts on bioactivity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., CYP51 for antifungals) or cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ values .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-sulfonyl scaffold and active sites (e.g., fungal CYP51’s heme pocket) .
Advanced: How should researchers address contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to isolate variability .
- Model System Validation : Compare results across multiple models (e.g., fungal CYP51 isoforms vs. human isoforms) to identify species-specific effects .
- Dose-Response Analysis : Perform full dose curves (e.g., 0.1–100 µM) to distinguish true activity from assay noise. Use statistical tools (e.g., ANOVA) to confirm significance .
Advanced: What methodological approaches are recommended for investigating this compound’s inhibitory effects on target enzymes like CYP51?
Methodological Answer:
- Enzyme Kinetics : Conduct UV-Vis spectroscopy to monitor CYP51’s CO-binding spectrum disruption, indicating heme coordination by the compound .
- Microsomal Assays : Use liver microsomes (human or fungal) to measure IC₅₀ values and assess metabolic stability. Include positive controls (e.g., ketoconazole) .
- Binding Affinity Tests : Perform isothermal titration calorimetry (ITC) to quantify ΔG and ΔH of enzyme-inhibitor interactions .
Advanced: What are the best practices for conducting crystallographic analysis to determine this compound’s binding mode with target proteins?
Methodological Answer:
- Protein Crystallization : Co-crystallize the compound with purified CYP51 (e.g., Aspergillus fumigatus) using hanging-drop vapor diffusion (PEG 3350 precipitant) .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) diffraction data. Process with HKL-2000 or XDS .
- Structure Refinement : Refine models using Phenix or CCP4, focusing on ligand electron density maps (2mFo-DFc) to confirm binding poses .
Advanced: How can microsomal stability assays be optimized to assess the metabolic profile of this compound?
Methodological Answer:
- Incubation Conditions : Use 1 mg/mL liver microsomes (human or rat), NADPH regeneration system, and 37°C incubation. Sample at 0, 15, 30, and 60 minutes .
- Analytical Workflow : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS to quantify parent compound degradation .
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using well-stirred model equations. Compare to reference compounds (e.g., verapamil) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
